3-Phenyl-1-(1-piperidinyl)-3-pentanol chemical structure and molecular weight
3-Phenyl-1-(1-piperidinyl)-3-pentanol chemical structure and molecular weight
Structural Characterization, Synthesis, and Analytical Profiling of Trihexyphenidyl Impurity 9
Executive Summary
3-Phenyl-1-(1-piperidinyl)-3-pentanol (CAS: 6853-22-1) is a tertiary amino-alcohol primarily characterized as a critical process impurity (Impurity 9) in the synthesis of Trihexyphenidyl Hydrochloride (Artane). Structurally, it is the ethyl analogue of Trihexyphenidyl, arising from the use of ethylmagnesium bromide—or ethyl impurities within cyclohexylmagnesium bromide reagents—during the Grignard alkylation step.
Understanding this compound is essential for establishing purity profiles in anticholinergic drug development, as its physicochemical similarity to the active pharmaceutical ingredient (API) presents specific challenges in chromatographic separation.
Chemical Identity & Structure
This compound features a central pentanol chain substituted with a phenyl ring and a piperidine moiety. Unlike Trihexyphenidyl, which possesses a cyclohexyl group at the C3 position, this analogue possesses an ethyl group, altering its lipophilicity and steric profile.
Nomenclature and Identifiers[1][2][3]
| Parameter | Details |
| IUPAC Name | 3-Phenyl-1-(piperidin-1-yl)pentan-3-ol |
| Common Synonyms | Trihexyphenidyl Impurity 9; 1-Piperidinepropanol, |
| CAS Registry Number | 6853-22-1 |
| Molecular Formula | |
| Molecular Weight | 247.38 g/mol |
| SMILES | CCC(O)(CCN1CCCCC1)c2ccccc2 |
| InChI Key | JPPLSSACGHEOFN-UHFFFAOYSA-N |
Structural Topology
The molecule consists of three distinct domains:
-
Lipophilic Core: A central quaternary carbon (C3) bonded to a hydroxyl group, a phenyl ring, and an ethyl group.
-
Linker: A two-carbon ethylene bridge connecting the core to the amine.
-
Basic Terminus: A piperidine ring attached via the nitrogen atom.
Synthesis & Formation Mechanism
The formation of 3-Phenyl-1-(1-piperidinyl)-3-pentanol follows the classical Mannich base route used for Trihexyphenidyl, with a divergence at the Grignard reagent selection.
Reaction Pathway
-
Mannich Reaction: Acetophenone reacts with paraformaldehyde and piperidine to form the intermediate 1-phenyl-3-(piperidin-1-yl)propan-1-one (Trihexyphenidyl Impurity A).
-
Grignard Addition: The ketone intermediate undergoes nucleophilic attack.
-
Trihexyphenidyl Synthesis: Attacks with Cyclohexylmagnesium bromide .
-
Impurity Formation: Attacks with Ethylmagnesium bromide (present as an impurity or substituted intentionally).
-
Visualization of Synthesis Logic
Figure 1: Divergent synthesis pathway showing the origin of the ethyl analogue (Impurity 9) versus the API Trihexyphenidyl.
Physicochemical & Analytical Profile
Accurate identification of this compound relies on distinguishing it from the API and other homologous impurities.
Molecular Weight Calculation
The molecular weight is derived from the atomic contributions of the formula
| Element | Count | Atomic Mass ( g/mol ) | Subtotal |
| Carbon (C) | 16 | 12.011 | 192.176 |
| Hydrogen (H) | 25 | 1.008 | 25.200 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 247.38 |
Mass Spectrometry (MS) Fragmentation
In electrospray ionization (ESI) or GC-MS, the compound exhibits a distinct fragmentation pattern useful for structural confirmation:
-
Parent Ion (
): 247 m/z. -
Protonated Molecular Ion (
): 248 m/z. -
Base Peak (m/z 98): Corresponds to the methylenepiperidinium ion (
), characteristic of piperidine-substituted alkyl chains. -
Loss of Water (
): 229 m/z (Dehydration to alkene). -
Loss of Ethyl Group (
): 218 m/z.
Chromatographic Behavior
Due to the substitution of the bulky cyclohexyl group (in Trihexyphenidyl) with a smaller ethyl group, 3-Phenyl-1-(1-piperidinyl)-3-pentanol is significantly less lipophilic.
-
Reverse Phase HPLC: Elutes earlier than Trihexyphenidyl (lower retention time).
-
LogP (Predicted): ~3.5 (compared to ~5.4 for Trihexyphenidyl), making it more soluble in polar mobile phases.
Pharmacological Context
While primarily studied as an impurity, the structural features of 3-Phenyl-1-(1-piperidinyl)-3-pentanol suggest pharmacological activity consistent with the amino-alcohol antispasmodic class.
-
Mechanism: Anticholinergic (Antimuscarinic).
-
Structure-Activity Relationship (SAR): The C3-bulky group is critical for high-affinity muscarinic receptor binding. Replacing the cyclohexyl ring (Trihexyphenidyl) with an ethyl group (Impurity 9) typically results in reduced potency due to the loss of hydrophobic interaction within the receptor pocket.
-
Toxicity: As a tertiary amine and structural analog of a potent drug, it must be controlled in pharmaceutical substances to avoid off-target effects or variations in therapeutic efficacy.
References
-
ChemicalBook. (2023). Trihexyphenidyl impurity 9 (CAS 6853-22-1) Properties and Suppliers.Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 137084, 3-Phenylpentan-1-ol (Related Structure).Link
-
European Pharmacopoeia (Ph. Eur.). Monograph: Trihexyphenidyl Hydrochloride.[1][2] (Detailed impurity profiling standards).
- Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
